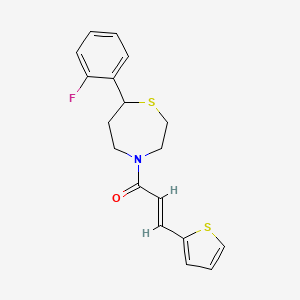
(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H18FNOS2 and its molecular weight is 347.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound belonging to the thiazepane class, characterized by its unique structural features that include a thiazepane ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H18FNO2S, with a molecular weight of approximately 305.39 g/mol. The presence of the fluorine atom in the phenyl group enhances the compound's electronic properties, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may exert anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. Specifically, compounds with similar structures have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and cancer progression .
Anticancer Properties
Research indicates that thiazepane derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that related thiophene derivatives possess IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 . The anticancer activity of this compound may be comparable, given its structural similarities.
Table 1: Comparison of Anticancer Activity of Thiazepane Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 14.86 ± 5.15 | |
| Compound B | MDA-MB-231 | 0.09 | |
| This compound | TBD | TBD |
Antioxidant Activity
In addition to anticancer properties, thiazepane derivatives have shown potential antioxidant activities. This activity is crucial for combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant capacity can be evaluated using assays such as DPPH or ABTS radical scavenging tests.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazepane-containing compounds:
- Synthesis and Evaluation : A study synthesized various thiazepane derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications in the substituent groups significantly impacted their biological activity .
- Docking Studies : Molecular docking studies have revealed potential binding interactions between these compounds and target proteins involved in cancer progression. For example, compounds were found to bind effectively to PTP1B, suggesting a mechanism for their anticancer activity .
- Comparative Studies : Comparative analyses with standard chemotherapeutic agents like doxorubicin have shown that certain thiazepane derivatives exhibit enhanced selectivity and potency against specific cancer types.
Properties
IUPAC Name |
(E)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS2/c19-16-6-2-1-5-15(16)17-9-10-20(11-13-23-17)18(21)8-7-14-4-3-12-22-14/h1-8,12,17H,9-11,13H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXHZNUTZBXOBF-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














